(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a propanol side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of a propanol group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial or antifungal activity. Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections or as a component in drug formulations.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-((2-hydroxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
- (Z)-3-(2-((2-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
Uniqueness
Compared to similar compounds, (Z)-3-(2-((2-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a compound of particular interest in various research applications.
Properties
IUPAC Name |
3-[2-(2-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-10-19-14(16(11)8-5-9-17)15-12-6-3-4-7-13(12)18-2/h3-4,6-7,10,17H,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIPEFXMFNQOQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2OC)N1CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.